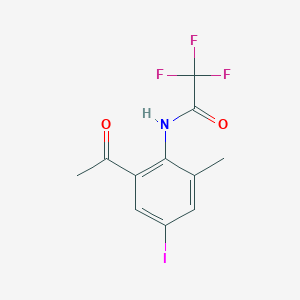
(4-methyl-1H-indol-3-yl)methanol
Overview
Description
“(4-methyl-1H-indol-3-yl)methanol” is a chemical compound with the CAS Number: 1090903-92-6 . It has a molecular weight of 161.2 and its IUPAC name is "(4-methyl-1H-indol-3-yl)methanol" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-methyl-1H-indol-3-yl)methanol” is1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-methyl-1H-indol-3-yl)methanol” is a powder that is stored at room temperature .Scientific Research Applications
Antiproliferative Agent in Cancer Research
Compounds derived from “(4-methyl-1H-indol-3-yl)methanol” have been synthesized and evaluated for their potential as antiproliferative agents. These compounds have shown effectiveness against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The derivatives act by inhibiting tubulin polymerization, a crucial process in cell division, indicating their potential as cancer therapeutics.
Tubulin Polymerization Inhibition
The inhibitory effect on tubulin polymerization is significant because it is a strategic target for anticancer drugs. Derivatives of “(4-methyl-1H-indol-3-yl)methanol” have been designed to disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Biological Activity Profiling
Indole derivatives, including those related to “(4-methyl-1H-indol-3-yl)methanol”, exhibit a broad spectrum of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them valuable scaffolds for developing new therapeutic agents.
Antiviral Research
Specific indole derivatives have shown inhibitory activity against influenza A and other viruses. The structural modifications of “(4-methyl-1H-indol-3-yl)methanol” derivatives could lead to the development of potent antiviral agents with high selectivity indices .
Antimicrobial and Antitubercular Applications
Indole compounds have been investigated for their antimicrobial properties, including activity against tuberculosis-causing bacteria. The indole nucleus is a key pharmacophore in the design of new antitubercular drugs .
Pharmacological Research
The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. Research into “(4-methyl-1H-indol-3-yl)methanol” derivatives could lead to the discovery of new pharmacological activities and the development of novel drugs .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Indole derivatives have diverse biological activities and have significant potential for further exploration and development . For example, some indole derivatives have shown promising anti-HIV-1 activity . Therefore, “(4-methyl-1H-indol-3-yl)methanol” and similar compounds could be subjects of future research in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to have diverse biological activities . Depending on the specific targets and pathways involved, the effects could range from antiviral to anticancer activities .
properties
IUPAC Name |
(4-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVUJSADWBQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655634 | |
| Record name | (4-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1H-indol-3-yl)methanol | |
CAS RN |
1090903-92-6 | |
| Record name | (4-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)
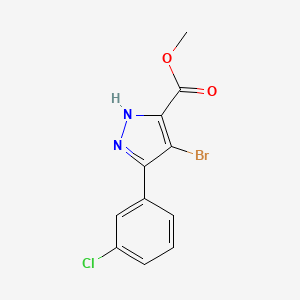
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
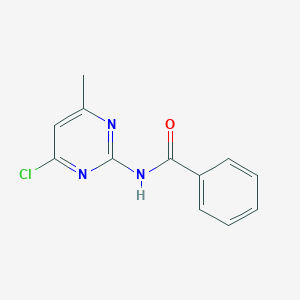
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
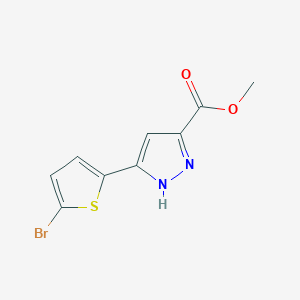
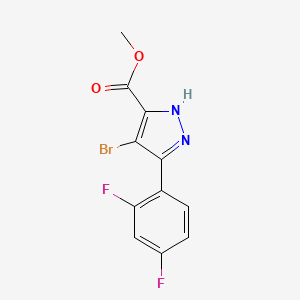
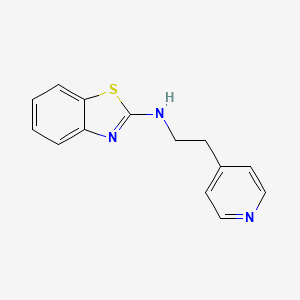
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
